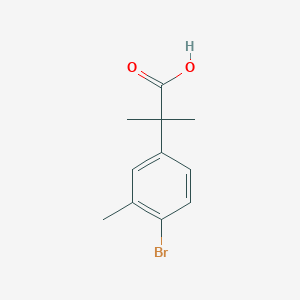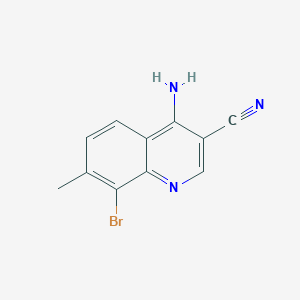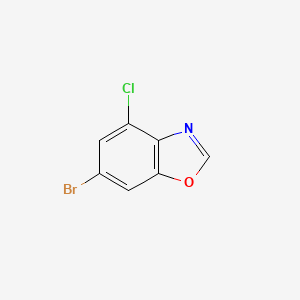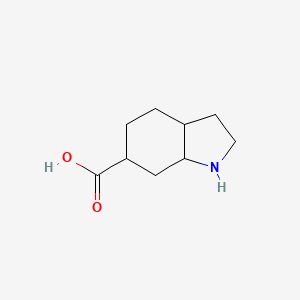
octahydro-1H-indole-6-carboxylic acid
Descripción general
Descripción
Octahydro-1H-indole-6-carboxylic acid is a compound with the CAS Number: 1544049-39-9 . It is a powder form substance with a molecular weight of 169.22 .
Molecular Structure Analysis
The InChI code for octahydro-1H-indole-6-carboxylic acid is 1S/C9H15NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h6-8,10H,1-5H2,(H,11,12) . This indicates the presence of 9 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
Octahydro-1H-indole-6-carboxylic acid is a powder form substance . It has a molecular weight of 169.22 .Aplicaciones Científicas De Investigación
Synthesis of Alkaloid Derivatives
Octahydro-1H-indole-6-carboxylic acid can be used in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids . These compounds are important in cell biology and have shown various biologically vital properties. The synthesis of these derivatives is crucial for the development of new medications and treatments for various diseases.
Anticancer Applications
Indole derivatives, including those derived from octahydro-1H-indole-6-carboxylic acid, have been studied for their potential in treating cancer cells . The unique properties of these compounds make them suitable for developing new therapeutic agents that can target cancer cells effectively.
Antimicrobial and Antiviral Agents
The indole nucleus, which is part of octahydro-1H-indole-6-carboxylic acid, has been found in bioactive compounds with clinical and biological applications, including antiviral and antimicrobial activities . These compounds can inhibit the growth of various pathogens, making them valuable in the development of new drugs to combat infectious diseases.
Anti-inflammatory and Analgesic Effects
Indole derivatives are known for their anti-inflammatory and analgesic effects. Octahydro-1H-indole-6-carboxylic acid could be utilized in the synthesis of compounds that alleviate pain and reduce inflammation, contributing to treatments for conditions like arthritis and other inflammatory diseases .
Enzyme Inhibition
Octahydro-1H-indole-6-carboxylic acid can serve as a reactant for the preparation of inhibitors targeting specific enzymes. For example, it can be used to synthesize inhibitors of E. coli MurD ligase, which is essential for bacterial cell wall synthesis . This application is particularly important in the development of antibiotics.
Hedgehog Pathway Inhibition
This compound has been used to create amide conjugates with ketoprofen, which act as inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway . This pathway plays a role in cell growth and differentiation, and its inhibition is a potential therapeutic strategy for treating various cancers.
Safety and Hazards
Mecanismo De Acción
Target of Action
Octahydro-1H-indole-6-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular function . For example, some indole derivatives have been found to inhibit viral activity by interacting with specific viral proteins .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that octahydro-1H-indole-6-carboxylic acid may also be involved in similar biochemical pathways.
Pharmacokinetics
The compound is known to be soluble in methanol and water , which could potentially impact its bioavailability.
Result of Action
Indole derivatives have been found to have a broad spectrum of biological activities . For example, some indole derivatives have been found to have anti-inflammatory activity .
Action Environment
The action, efficacy, and stability of octahydro-1H-indole-6-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s solubility in methanol and water suggests that it may be more effective in aqueous environments.
Propiedades
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h6-8,10H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMCFWIKVXNHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2C1CCN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1544049-39-9 | |
| Record name | octahydro-1H-indole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



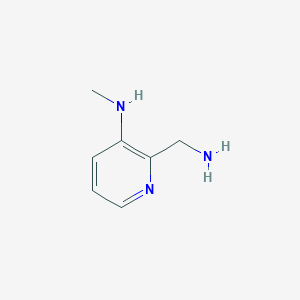
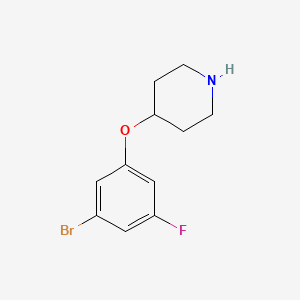
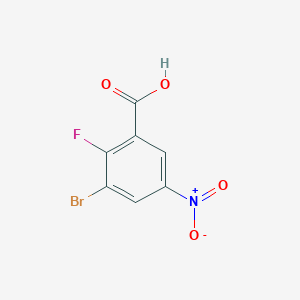

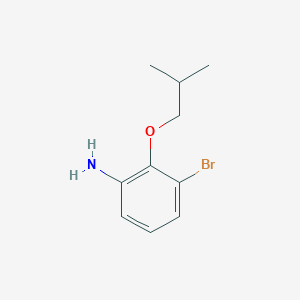
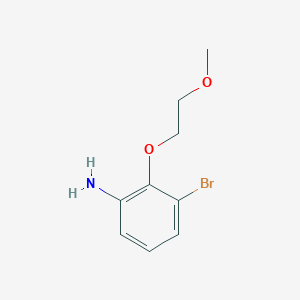
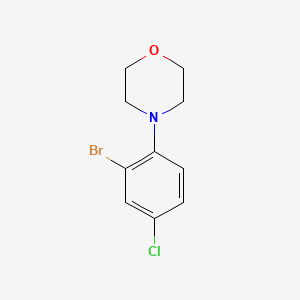
![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1380332.png)



